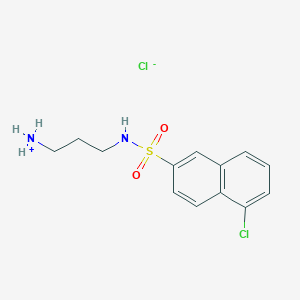
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Naphthalenesulfonamide derivatives are synthesized through various chemical reactions, often involving the substitution of functional groups on naphthalene sulfonamide backbones. The synthesis involves raw materials such as naphthaleneamide-5-sulfonic acid, leading to the production of a range of compounds, including those with specific biological activities (Zhao Gui-sen, 2005).
Molecular Structure Analysis
The molecular structure of naphthalenesulfonamide derivatives can significantly influence their biological activities. For instance, the structure of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) has been detailed, showing an extended conformation critical for its interaction with biological targets such as calmodulin (A. Hempel et al., 2005).
Chemical Reactions and Properties
Naphthalenesulfonamide derivatives exhibit various chemical reactions, including interactions with proteins like protein kinase C and calmodulin. These interactions are pivotal in modulating cellular functions, such as cell proliferation and muscle contraction. The chemical properties of these compounds, such as their ability to penetrate cell membranes and bind to specific proteins, underlie their biological activities (H. Hidaka et al., 1981; M. Ito et al., 1986).
Physical Properties Analysis
The physical properties of naphthalenesulfonamide derivatives, including solubility and stability, play a crucial role in their biological efficacy. Such properties are essential for the compound's ability to interact with cellular components and influence biochemical pathways. The specific physical properties of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride would need to be determined experimentally.
Chemical Properties Analysis
The chemical properties of naphthalenesulfonamide derivatives, such as reactivity with biological macromolecules, are central to their potential therapeutic applications. These compounds can act as inhibitors or activators of enzymes, impacting various physiological processes. For example, their ability to inhibit calmodulin-dependent processes can affect cell proliferation and other critical cellular functions (R. Schatzman et al., 1983; H. Hidaka et al., 1984).
Applications De Recherche Scientifique
Naphthalene Derivatives in Medicine
Naphthalene derivatives, such as naphthoquinones, have been extensively studied for their medicinal properties. These compounds exhibit a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The ability of naphthalene derivatives to interact with various biological molecules makes them promising candidates for drug development. The hemi-synthesis of these compounds has been described, and further research could lead to the development of new therapeutic agents (Mbaveng & Kuete, 2014).
Naphthalene-Based Compounds in Biochemistry and Molecular Biology
Naphthalene-based compounds, including naphthalimides, are important for their extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and others are being developed for various diseases. These compounds can interact with DNA, enzymes, and receptors, showing a wide range of biological activities. The research in this area is active, focusing on the development of naphthalimide-based artificial ion receptors, fluorescent probes, and cell imaging agents, which could be used for detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).
Environmental and Analytical Applications
Naphthalene and its derivatives have been studied for their environmental behavior, particularly in the context of air quality. Naphthalene is a volatile organic compound and a polycyclic aromatic hydrocarbon with sources ranging from industrial emissions to off-gassing from consumer products. Understanding the sources, emissions, and exposures of naphthalene compounds is crucial for environmental monitoring and developing strategies to reduce human and ecological exposure (Jia & Batterman, 2010).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-aminopropyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWAUAFPQCITAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCN)C(=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657024 |
Source


|
| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride | |
CAS RN |
210049-20-0 |
Source


|
| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

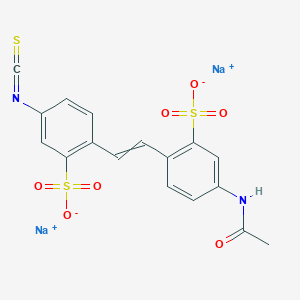
![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)
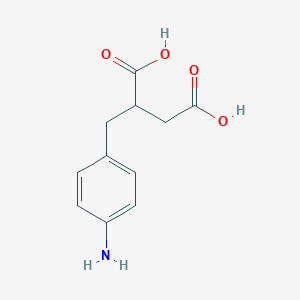


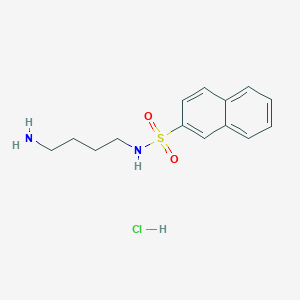

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

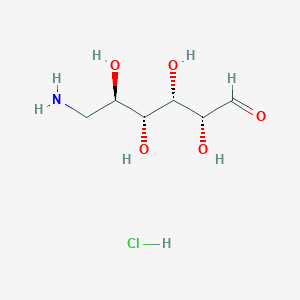

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
